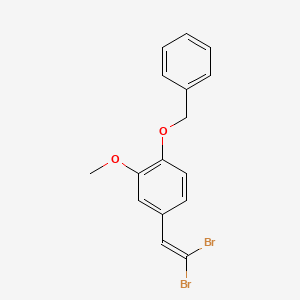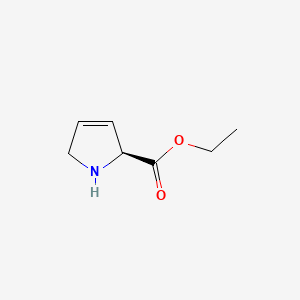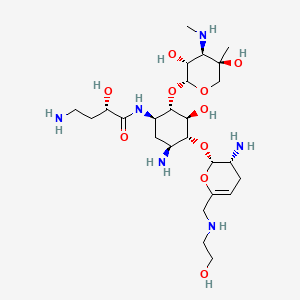
(R)-Reticuline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. Alkaloids are naturally occurring compounds that have significant pharmacological effects. The deuterium labeling in ®-Reticuline-d3 is used to trace and study metabolic pathways in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in ®-Reticuline with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions: ®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to deuterated forms of oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using deuterated reducing agents to form deuterated derivatives.
Substitution: Nucleophilic substitution reactions where deuterium atoms are introduced in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Deuterated sodium borohydride, deuterated lithium aluminum hydride.
Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).
Major Products: The major products formed from these reactions are deuterated derivatives of ®-Reticuline, which are used for further studies and applications.
科学研究应用
®-Reticuline-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the synthesis of deuterated drugs and compounds for research and development.
作用机制
The mechanism of action of ®-Reticuline-d3 involves its role as an intermediate in the biosynthesis of alkaloids. It interacts with various enzymes and molecular targets in the biosynthetic pathway, leading to the formation of complex alkaloids. The deuterium labeling allows researchers to trace these interactions and understand the molecular pathways involved.
相似化合物的比较
®-Reticuline: The non-deuterated form of ®-Reticuline.
(S)-Reticuline: The enantiomer of ®-Reticuline.
Deuterated Alkaloids: Other deuterated alkaloids used in similar research applications.
Uniqueness: ®-Reticuline-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms makes it a valuable tool in research, offering insights that are not possible with non-deuterated compounds.
属性
CAS 编号 |
1243291-26-0 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
332.414 |
IUPAC 名称 |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChI 键 |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
同义词 |
(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3; (-)-Reticuline-d3; (R)-(-)-Reticuline-d3; L-Reticuline-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)








![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)

